Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Overview
Description
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a chloropyrimidine moiety, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-chloropyrimidine-4-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate
Uniqueness
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate is unique due to its specific structural features, such as the presence of a chloropyrimidine moiety and a tert-butyl carbamate group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to a 6-chloropyrimidin-4-ylmethyl moiety. The presence of the chloropyrimidine ring is significant for its biological activity, particularly in drug development contexts.
Anticancer Properties
The chloropyrimidine moiety is often associated with anticancer activity. While direct evidence for this compound's anticancer effects is sparse, related chlorinated compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The chloropyrimidine component can bind to active sites on proteins, potentially modulating their activity. The carbamate linkage enhances the compound's stability and bioavailability, which are crucial for its pharmacological effects .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Tert-butyl N-(pyridin-2-yl)methylcarbamate | Pyridine ring instead of pyrimidine | Different biological activity profile |
Methyl N-(6-chloropyrimidin-4-yl)carbamate | Lacks tert-butyl group | More polar; potentially different solubility |
Ethyl N-(6-chloropyrimidin-4-yl)carbamate | Ethyl group instead of tert-butyl | May exhibit different pharmacokinetics |
This table illustrates how variations in structure can influence biological activity and pharmacokinetics, highlighting the importance of the tert-butyl group in enhancing the compound's properties.
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHELJLPHOMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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